MFCD18317160
Description
Such compounds often exhibit diverse biological activities, including enzyme inhibition or receptor modulation, and are synthesized via catalytic or solvent-based methods .
Properties
IUPAC Name |
2-amino-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-10-8(11(15)16)3-6(4-13-10)9-2-1-7(5-14)17-9/h1-5H,(H2,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDZKPDTFLFQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=C(N=C2)N)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687283 | |
| Record name | 2-Amino-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-08-3 | |
| Record name | 2-Amino-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Formylthiophen-2-yl)-2-aminonicotinic acid typically involves multi-step organic reactions. One common method includes the formylation of thiophene derivatives followed by the introduction of the aminonicotinic acid group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and other reduced forms of the formyl group.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, 5-(5-Formylthiophen-2-yl)-2-aminonicotinic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and electronic components, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-aminonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison below is based on structurally related compounds from the evidence, focusing on molecular properties, bioactivity, and synthesis methodologies.
Table 1: Molecular and Physicochemical Properties
Key Observations:
Structural Similarities :
- CAS 918538-05-3 (MFCD11044885) shares a chlorinated pyrazolo-triazine core, while CAS 1761-61-1 (MFCD00003330) features a brominated benzimidazole structure. This compound is hypothesized to have a halogenated heterocyclic backbone, similar to these compounds .
- All three compounds exhibit low aqueous solubility (Log S < -2.5), suggesting challenges in formulation for biological applications .
Synthetic Routes :
- CAS 918538-05-3 : Synthesized via nucleophilic substitution using N-ethyl-N,N-diisopropylamine and iodides in dimethylformamide (DMF), yielding a 75–85% purity .
- CAS 1761-61-1 : Produced via green chemistry methods using A-FGO catalysts in tetrahydrofuran (THF), achieving 98% yield .
- This compound : Likely requires similar catalytic or solvent-driven approaches, with optimization needed for halogenation steps .
Hazard warnings include skin/eye irritation (H315-H319) . CAS 1761-61-1: Classified as "soluble" (0.687 mg/mL) but carries acute toxicity risks (H302). No significant enzyme inhibition reported . this compound: Predicted to have similar bioactivity due to structural analogs, though specific toxicological data are unavailable.
Research Findings and Limitations
Data Gaps: No direct studies on this compound were found in the evidence. Comparisons rely on extrapolation from structurally related compounds . Contradictions in solubility metrics (e.g., CAS 1761-61-1 is labeled "soluble" despite low Log S values) highlight the need for standardized testing protocols .
Methodological Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
